molecular formula C19H17N3O6 B387827 5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B387827
M. Wt: 383.4g/mol
InChI Key: BQMVDOPGWMIYHE-UHFFFAOYSA-N
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Description

5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound featuring a furan ring substituted with a nitrophenyl group and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Diazinane Trione Moiety: This involves the reaction of urea derivatives with appropriate aldehydes or ketones under controlled conditions to form the diazinane trione structure.

    Final Coupling: The final step involves coupling the furan ring with the diazinane trione moiety through a condensation reaction, typically under reflux conditions with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrophenyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The furan ring and diazinane trione moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • 2,3-Dimethyl-4-nitrophenyl furan
  • 1,3-Dimethyl-1,3-diazinane-2,4,6-trione derivatives

Uniqueness

5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4g/mol

IUPAC Name

5-[[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H17N3O6/c1-10-11(2)15(22(26)27)7-6-13(10)16-8-5-12(28-16)9-14-17(23)20(3)19(25)21(4)18(14)24/h5-9H,1-4H3

InChI Key

BQMVDOPGWMIYHE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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